molecular formula C10H14Br2O3 B12623964 Ethyl 2,2-dibromo-3-oxooct-6-enoate CAS No. 921226-73-5

Ethyl 2,2-dibromo-3-oxooct-6-enoate

Cat. No.: B12623964
CAS No.: 921226-73-5
M. Wt: 342.02 g/mol
InChI Key: MMXIOTDGLYBIGF-UHFFFAOYSA-N
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Description

Ethyl 2,2-dibromo-3-oxooct-6-enoate is a specialized brominated ketoester intermediate designed for advanced organic synthesis applications. Compounds of this class are highly valued in research for their reactivity, particularly as building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals . The presence of both a dibromo-substituted carbon and a 1,3-dicarbonyl system in the structure provides multiple reactive sites for various chemical transformations, such as nucleophilic substitution, condensation reactions, and cyclizations. The 6-enoate functionality further adds versatility, allowing for Diels-Alder or other cycloaddition reactions to construct complex ring systems. Researchers utilize such bromo-oxoesters in the chemo- and regioselective synthesis of more complex 3-oxoalkanoate derivatives, which are key precursors in medicinal and natural product chemistry . As with many synthetic intermediates, this product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921226-73-5

Molecular Formula

C10H14Br2O3

Molecular Weight

342.02 g/mol

IUPAC Name

ethyl 2,2-dibromo-3-oxooct-6-enoate

InChI

InChI=1S/C10H14Br2O3/c1-3-5-6-7-8(13)10(11,12)9(14)15-4-2/h3,5H,4,6-7H2,1-2H3

InChI Key

MMXIOTDGLYBIGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CCC=CC)(Br)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,2 Dibromo 3 Oxooct 6 Enoate and Analogous Structures

Direct Halogenation Strategies for α,α-Dibromination of Carbonyl Compounds

Direct halogenation of carbonyl compounds at the α-position is a fundamental transformation in organic synthesis. The introduction of two halogen atoms on the same carbon adjacent to a carbonyl group, as required for ethyl 2,2-dibromo-3-oxooct-6-enoate, can be achieved through several methods.

α,α-Dibromination of β-Ketoesters using Electrophilic Bromine Reagents (e.g., Tribromoisocyanuric Acid)

The direct α,α-dibromination of β-ketoesters can be effectively carried out using electrophilic bromine reagents. Tribromoisocyanuric acid (TBCA) has emerged as a particularly useful reagent for this transformation. researchgate.netwikipedia.org The reaction of β-dicarbonyl compounds, such as β-ketoesters and β-diketones, with TBCA can be controlled to produce either the α-monohalo or α,α-dihalo derivatives. researchgate.net Specifically, the use of 0.68 mole equivalents of TBCA leads to the formation of the α,α-dihalo β-dicarbonyl compound. researchgate.net This method is advantageous due to the solid nature of TBCA, which simplifies handling, and its high atom economy compared to reagents like N-bromosuccinimide (NBS). blucher.com.br The reaction proceeds under mild conditions and offers high yields. researchgate.net Another effective reagent for the α-monobromination of β-keto esters and 1,3-diketones is bromodimethylsulfonium bromide (BDMS), which provides excellent yields without the need for a catalyst or the formation of dibrominated byproducts. organic-chemistry.org

The general reactivity of TBCA allows for the bromination of a variety of substrates, including alkenes and aromatic compounds. wikipedia.orgorganic-chemistry.org In the context of β-ketoesters, the acidic α-protons are readily substituted by bromine. The introduction of the first bromine atom increases the acidity of the remaining α-proton, facilitating the second bromination.

Acid- and Base-Catalyzed α-Halogenation Approaches to Carbonyl Substrates

Both acid and base catalysis can be employed for the α-halogenation of carbonyl compounds, including ketones and aldehydes. chemistrysteps.comwordpress.compressbooks.pub

Acid-Catalyzed Halogenation: Under acidic conditions, the halogenation of aldehydes and ketones typically results in the substitution of a single α-hydrogen. wordpress.compressbooks.pub The reaction mechanism involves the acid-catalyzed formation of an enol intermediate, which is the rate-determining step. libretexts.org This enol then reacts with the halogen (Cl₂, Br₂, or I₂) in a rapid step. chemistrysteps.comjove.com The introduction of a halogen atom deactivates the carbonyl group towards further protonation due to the electron-withdrawing inductive effect of the halogen. pressbooks.pub This deactivation generally prevents polyhalogenation, making acid-catalyzed methods selective for monohalogenation. pressbooks.pub

Base-Catalyzed Halogenation: In contrast, base-catalyzed or base-promoted α-halogenation often leads to polyhalogenation. chemistrysteps.comjove.com The reaction proceeds through the formation of an enolate ion, which acts as a nucleophile and attacks the halogen. jove.compearson.com The introduction of the first halogen atom increases the acidity of the remaining α-protons due to its electron-withdrawing nature. chemistrysteps.comjove.com This makes the monohalogenated product more reactive towards enolization and subsequent halogenation than the starting material. chemistrysteps.comjove.com Consequently, it is often difficult to stop the reaction at the monosubstitution stage, and the reaction typically proceeds until all α-hydrogens are replaced. chemistrysteps.comjove.com This characteristic is exploited in the haloform reaction for methyl ketones. libretexts.org

CatalystIntermediateProduct SelectivityKey Features
Acid EnolMonohalogenationRate-determining step is enol formation. libretexts.org Halogen deactivates the product against further reaction. pressbooks.pub
Base EnolatePolyhalogenationFirst halogen increases acidity of remaining α-protons, promoting further reaction. chemistrysteps.comjove.com

Ring-Opening and Rearrangement Pathways for the Formation of Bromo-Oxoalkenoates

Alternative strategies to direct halogenation involve the ring-opening of cyclic precursors, which can provide access to functionalized acyclic structures like bromo-oxoalkenoates.

Boron Tribromide Mediated Ring-Opening of Cyclic Enol Ethers (e.g., 2-Alkylidenetetrahydrofurans) to Yield γ- and δ-Bromo-β-Ketoalkanoates

A notable example of this approach is the reaction of 2-alkylidenetetrahydrofurans with boron tribromide (BBr₃). This reaction provides a chemo- and regioselective route to δ-bromo-β-ketoalkanoates (specifically 6-bromo-3-oxoalkanoates). researchgate.netresearchgate.net The reaction involves the cleavage of the cyclic enol ether functionality. Boron tribromide is a strong Lewis acid capable of cleaving ethers. youtube.com In this specific case, the reaction with 2-alkylidenetetrahydrofurans leads to the formation of the desired linear bromo-ketoester structure, leaving other functional groups like alkyl esters intact. researchgate.netresearchgate.net This method represents a "cyclization-ring-opening" strategy, where the cyclic starting material is strategically designed to yield a specific acyclic product upon cleavage. researchgate.net Boron trifluoride etherate (BF₃·OEt₂) has also been utilized in ring-opening reactions of other cyclic systems, such as trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates, to generate functionalized acyclic compounds. organic-chemistry.org

Mechanistic Considerations of Sₙ2' Processes with Double Bond Migration in Ring Cleavage Reactions

The ring-opening of cyclic ethers with strong acids like HBr or HI, or with Lewis acids such as BBr₃, can proceed through different mechanisms depending on the substrate. youtube.comyoutube.com For primary carbons adjacent to the ether oxygen, an Sₙ2 mechanism is typically favored. youtube.com In the case of the BBr₃-mediated ring-opening of 2-alkylidenetetrahydrofurans, the reaction likely involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion. The regioselectivity observed, leading to δ-bromo-β-ketoalkanoates, suggests a process that may involve an Sₙ2' (Sₙ2 prime) type mechanism. In an Sₙ2' reaction, the nucleophile attacks at the double bond adjacent to the leaving group, leading to a concerted displacement of the leaving group with a shift of the double bond. This would explain the formation of the double bond between C4 and C5 in the resulting octenoate chain, if starting from an appropriately substituted 2-alkylidenetetrahydrofuran. The precise mechanism, however, is complex and can be influenced by the specific substitution pattern of the starting material.

Convergent Synthesis Approaches for Assembling the Carbon Skeleton of this compound

A convergent synthesis strategy involves the separate preparation of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. For a molecule like this compound, this would entail the synthesis of a fragment containing the dibromo-β-ketoester moiety and another fragment corresponding to the C4-C8 portion of the octenoate chain, followed by their coupling.

Various methods exist for the synthesis of β-ketoesters, which could serve as precursors to the dibrominated target. These include the Claisen condensation and related reactions. organic-chemistry.org For instance, α-substituted β-keto esters can be synthesized via the decarboxylative Claisen condensation of substituted malonic acid half oxyesters with acyl donors. organic-chemistry.org Once the appropriate β-ketoester is formed, the α,α-dibromination could be carried out as described in section 2.1.

The synthesis of the side chain could be achieved through various olefination reactions. For example, the Wittig reaction can be used to form carbon-carbon double bonds. researchgate.net A convergent approach might involve the reaction of a phosphorus ylide derived from a C4 fragment with a suitable C4 keto-ester derivative. Alternatively, cross-coupling reactions such as the Suzuki-Miyaura reaction are powerful tools for forming carbon-carbon bonds. organic-chemistry.org

A hypothetical convergent synthesis could involve the preparation of ethyl 2,2-dibromo-3-oxobutanoate and a suitable four-carbon organometallic reagent, followed by a coupling reaction to form the C-C bond at the C4 position. However, achieving selective coupling at the C4 position in the presence of the highly functionalized dibromo-keto-ester moiety would present a significant synthetic challenge.

Strategies for Constructing the Oct-6-enoate Carbon Chain

The assembly of the oct-6-enoate carbon chain is a foundational step in the synthesis of the target molecule. Several carbon-carbon bond-forming reactions can be employed to construct this unsaturated backbone. Key strategies include olefination reactions and alkylation of β-ketoesters.

Olefination Reactions:

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the creation of carbon-carbon double bonds with good control over stereochemistry. wikipedia.orgmasterorganicchemistry.com

Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comyoutube.com For the synthesis of an oct-6-enoate, a suitable strategy would involve the reaction of a C5 aldehyde, such as pent-3-enal, with a phosphorus ylide bearing an ester group. The ylide can be prepared from an appropriate α-halo ester. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. youtube.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This method often provides excellent E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org A plausible HWE approach to an ethyl oct-6-enoate would involve the reaction of a stabilized phosphonate ester, such as triethyl phosphonoacetate, with an unsaturated aldehyde like hex-4-enal. The phosphonate is first deprotonated with a base to form a nucleophilic carbanion, which then attacks the aldehyde. wikipedia.orgalfa-chemistry.com

Alkylation of β-Ketoesters:

Another effective method for constructing the carbon framework is through the alkylation of a β-ketoester, such as ethyl acetoacetate. This approach, often referred to as the acetoacetic ester synthesis, allows for the introduction of alkyl groups at the α-position of the ketoester. libretexts.orglibretexts.org

To construct the oct-6-enoate chain, the enolate of ethyl acetoacetate, generated by a suitable base like sodium ethoxide, can be reacted with a haloalkene, for instance, 1-bromobut-2-ene. This SN2 reaction would introduce the butenyl side chain. Subsequent manipulation of the resulting product would be necessary to achieve the final oct-6-enoate structure. A variation could involve the use of 1,4-dibromobutane (B41627) in a controlled manner to achieve the desired chain length. libretexts.org

Method Reactants Key Features
Wittig ReactionPent-3-enal, Phosphorus YlideForms C=C bond, stereoselectivity can be controlled. masterorganicchemistry.comyoutube.com
Horner-Wadsworth-EmmonsHex-4-enal, Triethyl phosphonoacetateHigh E-selectivity for the alkene. wikipedia.orgalfa-chemistry.com
Acetoacetic Ester SynthesisEthyl acetoacetate, 1-Bromobut-2-eneForms C-C bond via alkylation of an enolate. libretexts.orglibretexts.org

Integration of the α,α-Dibromo-β-Ketoester Moiety into Complex Molecular Architectures

Once the oct-6-enoate backbone is established, or by using a suitable precursor like ethyl 3-oxohept-6-enoate which is commercially available, the next critical step is the introduction of the geminal dibromo group at the α-position to the ketone. This transformation is typically achieved through electrophilic bromination of the β-ketoester.

The active methylene (B1212753) group flanked by two carbonyl functions in a β-ketoester is readily enolizable, making it susceptible to attack by electrophiles. masterorganicchemistry.com The bromination can be achieved using various brominating agents.

Direct Bromination with Molecular Bromine:

The use of molecular bromine (Br₂) in the presence of a base or acid catalyst is a classical method for the α-bromination of ketones and β-dicarbonyl compounds. masterorganicchemistry.com To achieve dibromination, an excess of the brominating agent is typically required. The reaction proceeds through the enol or enolate form of the β-ketoester.

Using N-Bromosuccinimide (NBS):

N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine. nih.govacs.orgnih.gov It is often preferred over molecular bromine due to its solid nature and milder reaction conditions. The bromination of β-keto esters with NBS can be catalyzed by various reagents. For instance, a method employing NBS in the presence of selenium dioxide (SeO₂) and p-toluenesulfonic acid (PTSA) has been reported for the synthesis of α,β-unsaturated α′,α′-dibromoketones, highlighting that fine-tuning reaction conditions and the molar equivalents of reactants can lead to either mono- or dibrominated products. nih.govacs.org Another approach involves the use of NBS catalyzed by ammonium (B1175870) acetate. nih.gov

Other Brominating Agents:

Other reagents like bromodimethylsulfonium bromide (BDMS) have also been shown to be effective for the regioselective α-monobromination of β-keto esters. nih.govorganic-chemistry.org Achieving dibromination would likely require adjusting the stoichiometry of the reagent.

The synthesis of this compound would likely start from a precursor such as ethyl 3-oxooct-6-enoate. This precursor would then be subjected to a dibromination reaction.

Brominating Agent Catalyst/Conditions Key Features
Bromine (Br₂)Acid or BaseClassical method, requires careful control for selective bromination. masterorganicchemistry.com
N-Bromosuccinimide (NBS)Selenium Dioxide/PTSAAllows for controlled mono- or dibromination. nih.govacs.org
N-Bromosuccinimide (NBS)Ammonium AcetateMild and efficient for α-monobromination. nih.gov
Bromodimethylsulfonium bromide (BDMS)None requiredRegioselective for α-monobromination. nih.govorganic-chemistry.org

Chemical Reactivity and Transformations of Ethyl 2,2 Dibromo 3 Oxooct 6 Enoate

Transformations Involving the α,α-Dibromo-β-Ketoester Moiety

The α,α-dibromo-β-ketoester portion of the molecule is characterized by a ketone and an ester group on adjacent carbons, with two bromine atoms substituting the α-carbon. This arrangement significantly influences the molecule's electronic properties and reactivity.

A fundamental reaction of carbonyl compounds is the formation of enolates through the deprotonation of an α-carbon. masterorganicchemistry.com However, in ethyl 2,2-dibromo-3-oxooct-6-enoate, the α-carbon (C2) lacks any hydrogen atoms, rendering traditional α-deprotonation impossible. masterorganicchemistry.comlibretexts.org

Instead, deprotonation occurs at the γ-carbon (C4), which is adjacent to the ketone. The protons at this position are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a suitable base leads to the formation of a resonance-stabilized dienolate anion. This dienolate is an ambident nucleophile, meaning it has two potential sites for reaction with electrophiles: the γ-carbon and the oxygen atom of the enolate. libretexts.orgmsu.edu While reactions on oxygen are possible, reactions at the carbon are more common in synthetic applications. libretexts.org The formation of this planar enolate intermediate means that if the γ-carbon were a stereocenter, any chiral information would be lost upon deprotonation, potentially leading to a racemic mixture of products if a new stereocenter is formed. libretexts.orglibretexts.org

The nucleophilic γ-dienolate generated from this compound can participate in a variety of carbon-carbon bond-forming reactions. These transformations are crucial for building more complex molecular skeletons.

Alkylation Reactions: The dienolate can react with alkyl halides in an SN2 fashion, a process known as alkylation. masterorganicchemistry.com This reaction forms a new carbon-carbon bond at the γ-position. The choice of base and reaction conditions can be critical for controlling the regioselectivity of the alkylation. For instance, using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, which can then be trapped with an electrophile. youtube.com

Condensation Reactions: The dienolate can also act as a nucleophile in condensation reactions with various electrophiles, such as aldehydes and ketones. This is analogous to the aldol (B89426) reaction. masterorganicchemistry.com The reaction would involve the nucleophilic attack of the γ-carbon of the dienolate onto the carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy ketone derivative after workup. Such reactions, often referred to as vinylogous aldol reactions, are powerful tools for constructing complex organic molecules. nih.gov

The table below outlines potential electrophiles for C-C bond formation with the γ-dienolate of this compound.

Reaction Type Electrophile Example Product Type Relevant Findings
AlkylationMethyl Iodide (CH₃I)γ-Alkylated β-KetoesterEnolates from β-ketoesters undergo SN2 reactions with alkyl halides to form new C-C bonds. masterorganicchemistry.com
AlkylationAllyl Bromide (CH₂=CHCH₂Br)γ-Alkylated β-KetoesterAsymmetric allylic alkylation of β-ketoesters can construct chiral centers. nih.gov
Aldol CondensationBenzaldehyde (C₆H₅CHO)γ-Adduct (β'-Hydroxy)Vinylogous aldol reactions of related furanones with α-ketoesters are known. nih.govacs.org
Michael AdditionMethyl Vinyl Ketoneγ-Adduct (1,5-Dicarbonyl)Enolate intermediates can undergo conjugate addition to α,β-unsaturated systems. youtube.com

The gem-dibromo group (CBr₂) is another key reactive site within the molecule. The two carbon-bromine bonds can be selectively reduced using various reagents, offering pathways to monobrominated or fully debrominated products.

The reduction of gem-dibromides can yield vinyl bromides, which are themselves valuable synthetic intermediates for cross-coupling reactions. For example, metal-mediated reductions offer control over the stereoselectivity of the resulting vinyl bromide. Treatment with indium metal can lead to the E-stereoisomer, while samarium diiodide may favor the Z-isomer. nih.gov Other methods, such as using dimethyl phosphite (B83602) and potassium carbonate, also provide mild conditions for the stereoselective reduction of gem-dibromides to monobrominated alkenes. nih.gov Further reduction can remove both bromine atoms. For instance, a tandem elimination-hydrodebromination process catalyzed by palladium can convert gem-dibromoalkenes into alkynes. msu.edu

The following table summarizes various reductive methods applicable to the gem-dibromo functionality.

Reagent(s) Product Type Key Features Source
Indium (In)(E)-Vinyl BromideGood yields and high E-stereoselectivity. nih.gov
Samarium Diiodide (SmI₂)(Z)-Vinyl BromideModerate yields with good Z-selectivity. nih.gov
Dimethyl Phosphite, K₂CO₃Monobromocyclopropane/β-MonobromoalkeneMild conditions, stereoselective. nih.gov
Grignard Reagents, Fe salts(E)-Vinyl BromideApplicable to 2-aryl-1,1-dibromo-1-alkenes. nih.gov
Pd Catalyst, HalobenzeneInternal AlkyneOne-pot tandem elimination-hydrodebromination-cross-coupling. msu.edu

This compound is a bifunctional molecule, containing both the α,α-dibromo-β-ketoester system and a remote carbon-carbon double bond. This duality allows it to serve as a versatile synthon in the development of new reactions. nih.gov Chemists can devise strategies that target one site while leaving the other intact for subsequent transformations, or that engage both functionalities in a tandem or cascade process.

For example, a synthetic sequence could first involve the selective reduction of the gem-dibromo group to a vinyl bromide, which could then participate in a palladium-catalyzed cross-coupling reaction (like Suzuki or Sonogashira). nih.gov The unreacted C=C double bond at the other end of the molecule could then be subjected to a separate transformation, such as oxidation, reduction, or cycloaddition. Conversely, the C=C double bond could be functionalized first, followed by a reaction at the ketoester moiety. This orthogonal reactivity is highly valuable in the synthesis of complex target molecules.

Reactions Involving the Carbon-Carbon Double Bond (Enoate Moiety)

The isolated carbon-carbon double bond at the C6-C7 position behaves as a typical alkene and can undergo various addition reactions. Due to the influence of the distant electron-withdrawing keto-ester groups, it can act as an electron-deficient dipolarophile in certain reactions.

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. nih.gov In this process, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne). The C=C double bond in this compound can serve as a dipolarophile for reaction with various 1,3-dipoles, such as ylides derived from N-heterocyclic carbenes (NHCs), a class that includes imidazolinium ylides. rsc.org

While a specific reaction with an imidazolinium ylide has not been documented for this exact substrate, the reactivity of electron-deficient alkenes with isoquinolinium and pyridinium (B92312) ylides is well-established. researchgate.netresearchgate.net These reactions proceed via a [3+2] cycloaddition mechanism to form complex polycyclic frameworks. Azomethine ylides, for instance, readily react with electron-deficient alkenyl dipolarophiles to provide pyrrolidine-containing molecules. nih.govnih.gov The reaction is often highly regioselective and stereoselective.

In a potential reaction, an imidazolinium ylide, generated in situ, would add across the C6-C7 double bond of this compound. This would result in the formation of a novel, highly substituted five-membered nitrogen-containing heterocyclic ring fused to the octanoate (B1194180) backbone. The reaction's feasibility is supported by known cycloadditions of NHC-derived dipoles with various alkynes and alkenes. rsc.org


Regio- and Stereochemical Control in Cycloaddition Reactions Involving the Enoate

Information regarding the participation of the alkene moiety of this compound in cycloaddition reactions, such as [3+2] or Diels-Alder reactions, is not found in the available literature. Consequently, there are no documented studies on the regio- and stereochemical outcomes of such transformations involving this specific substrate.

Other Electrophilic and Nucleophilic Additions to the Alkene Moiety

While the alkene functionality is susceptible to both electrophilic and nucleophilic attack, specific examples and detailed research findings concerning such additions to this compound are absent from the scientific literature. General electrophilic additions to alkenes are well-documented, but data specific to this molecule, including the influence of the dibromo-keto-ester functionality on the reactivity and regioselectivity of such additions, has not been reported.

Cascade, Tandem, and Pericyclic Reactions

The potential for this compound to undergo cascade, tandem, or pericyclic reactions, which would be of significant interest in the synthesis of complex molecular architectures, has not been explored in the available research.

Intramolecular Cyclization and Annulation Strategies

There are no published reports on the use of this compound in intramolecular cyclization or annulation strategies. Such reactions would likely involve the interplay between the alkene and the reactive α,α-dibromo-β-ketoester moiety, but no specific methodologies or resulting products have been documented.

Sequential Ring-Opening and Recyclization Processes

Investigations into sequential ring-opening and recyclization processes involving this compound or its derivatives are not present in the current body of scientific literature.

Due to a lack of specific research findings for the chemical compound "this compound" in the provided search results, a detailed article focusing solely on its applications in complex molecule synthesis as per the requested outline cannot be generated at this time.

General information on related compounds, such as β-ketoesters and other brominated intermediates, suggests that such molecules can be valuable in organic synthesis. For instance, β-ketoesters are recognized as important synthons for the construction of biologically active heterocyclic compounds due to their dual electrophilic and nucleophilic nature. Similarly, brominated compounds are often used in coupling reactions to form complex molecular frameworks. However, without specific studies on "this compound," any discussion of its role in the synthesis of polycyclic and heterocyclic systems, natural products, or advanced organic scaffolds would be speculative and fall outside the required scope of this article. Further research and published literature specifically detailing the synthetic utility of "this compound" are needed to provide the requested information.

Mechanistic Investigations of Key Reactions

Detailed Mechanistic Elucidation of Boron Tribromide Mediated Ring-Opening of Cyclic Enol Ethers

The synthesis of α-halo-β-keto esters can sometimes be achieved through precursors like cyclic enol ethers. The ring-opening of these precursors using Lewis acids such as boron tribromide (BBr₃) is a reaction of significant mechanistic interest. BBr₃ is a powerful Lewis acid due to the electron-deficient boron center, which readily coordinates with Lewis bases like the oxygen atom of an ether. nih.gov

The mechanism for the BBr₃-mediated cleavage of ethers has been computationally investigated and is understood to proceed beyond a simple 1:1 stoichiometric interaction. nih.govnih.gov The process is initiated by the formation of an ether-BBr₃ adduct. nih.gov For cyclic enol ethers, such as 2-alkylidenetetrahydrofurans, this coordination activates the C-O bond for cleavage. researchgate.net

A proposed mechanistic pathway involves the following key steps:

Lewis Acid Coordination: The boron atom of BBr₃ coordinates to the oxygen atom of the cyclic enol ether.

Intermediate Formation: A subsequent step, rather than proceeding through a thermodynamically unfavorable cationic intermediate and a free bromide ion, may involve a bimolecular transition state. In this model, a second ether-BBr₃ adduct or another BBr₃ molecule can facilitate the cleavage by delivering a bromide ion to attack the electrophilic carbon atom adjacent to the oxygen, leading to the ring opening. nih.govnih.gov An alternative pathway suggests the formation of charged intermediates such as BBr₄⁻, which then acts as the bromide source. nih.gov

Ring Opening: The nucleophilic attack by bromide results in the cleavage of a C-O bond, opening the ring and generating a boron-containing intermediate attached to the oxygen. In the case of a cyclic enol ether, this process can unmask a ketone functionality and introduce a bromine atom at the terminus of the newly formed alkyl chain.

Hydrolysis: Subsequent aqueous workup hydrolyzes the oxygen-boron bond to yield the final hydroxyl or carbonyl product. nih.gov

Studies on the reaction of 2-alkylidenetetrahydrofurans with boron tribromide have demonstrated the chemo- and regioselective synthesis of 6-bromo-3-oxoalkanoates, which are structurally related to the target molecule. researchgate.net This transformation underscores the utility of BBr₃ in cleaving cyclic ether rings to generate functionalized linear systems.

StepDescriptionKey Intermediates
1 CoordinationEther-BBr₃ Adduct
2 Bromide DeliveryBimolecular Transition State or BBr₄⁻
3 Nucleophilic AttackRing-Opened Alkoxy-Boron Species
4 WorkupFinal Bromo-Oxoalkanoate

Understanding the Transition States and Pathways in 1,3-Dipolar Cycloaddition Reactions

The alkene moiety within the Ethyl 2,2-dibromo-3-oxooct-6-enoate structure (at the C6-C7 position) can function as a "dipolarophile" in a 1,3-dipolar cycloaddition. This type of reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgmdpi.com The reaction mechanism is generally considered a concerted, pericyclic process that proceeds through a six-electron transition state. wikipedia.orgsmu.edu

The stereospecificity of the reaction with respect to the dipolarophile is a key piece of evidence for the concerted mechanism; for example, a cis-alkene will yield a syn-substituted product. wikipedia.org Furthermore, the reaction is characterized by a large negative entropy of activation, which indicates a highly ordered transition state, consistent with a concerted pathway. wikipedia.org

Frontier Molecular Orbital (FMO) theory is essential for understanding the reactivity and regioselectivity of 1,3-dipolar cycloadditions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. These interactions are classified into three types:

Type I: The reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. This occurs when the dipole is nucleophilic. wikipedia.org

Type II: The reaction is controlled by the HOMO(dipolarophile)-LUMO(dipole) interaction. This occurs with electrophilic dipoles. wikipedia.org

Type III: Both interactions are significant, and the reactivity depends on the smallest HOMO-LUMO energy gap.

Computational studies have provided deep insights into the transition states of these reactions. The energy required to distort the reactants into their transition state geometries is a major component of the activation barrier. acs.org For many 1,3-dipoles, bending of the XYZ framework is the most significant contributor to this distortion energy. acs.org The transition state itself is typically "early" regarding the formation of the new sigma bonds, meaning that reactant-like vibrational energy in the form of relative translation is crucial for overcoming the reaction barrier. acs.org

For the alkene in this compound, its electronic nature—neither strongly electron-rich nor electron-deficient—would determine its reactivity profile with different classes of 1,3-dipoles, such as nitrones, azides, or diazoalkanes. The regioselectivity would be dictated by the electronic and steric properties of both the dipole and the dipolarophile, favoring the transition state where the orbital coefficients of the interacting atoms align most favorably.

FMO Control TypeDominant InteractionNature of 1,3-Dipole
Type I HOMO(dipole) - LUMO(dipolarophile)Nucleophilic
Type II LUMO(dipole) - HOMO(dipolarophile)Electrophilic
Type III Both interactions are comparableAmbiphilic

Insights into Enolate Reactivity and Selectivity in α-Functionalization Reactions

The β-keto ester functional group is a cornerstone of enolate chemistry. However, in this compound, the α-carbon is fully substituted with two bromine atoms and therefore lacks the acidic proton necessary to form an α-enolate. Consequently, direct α-functionalization of this specific molecule via an enolate intermediate is not feasible.

Instead, mechanistic insights into α-functionalization are best understood by considering the non-halogenated precursor, Ethyl 3-oxooct-6-enoate. The α-protons of this precursor are acidic (pKa ≈ 11 in DMSO) due to the inductive effect of the two adjacent carbonyl groups and the resonance stabilization of the resulting enolate.

The reactivity of the enolate derived from such a β-keto ester is governed by several factors:

Enolate Formation: The choice of base and reaction conditions determines the concentration and nature of the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) ensure irreversible and complete enolate formation.

C- vs. O-Alkylation: Enolates are ambident nucleophiles, with potential reaction sites at the α-carbon and the enolate oxygen. For β-keto esters, alkylation almost exclusively occurs at the carbon atom (C-alkylation), which is the softer nucleophilic site, leading to a more thermodynamically stable product.

Regioselectivity: For unsymmetrical ketones, the choice of base and temperature can control which enolate is formed (the kinetic vs. the thermodynamic enolate). For a β-keto ester like Ethyl 3-oxooct-6-enoate, deprotonation is highly favored at the C2 position between the two carbonyls.

Stereoselectivity: In cases where a new stereocenter is formed, the stereochemical outcome is influenced by the geometry of the enolate, the nature of the electrophile, and the presence of chiral auxiliaries or catalysts.

Modern synthetic strategies have expanded the scope of α-functionalization. One innovative approach involves an "umpolung" or reversal of polarity, where a masked ketone electrophile reacts with various heteroatom and carbon nucleophiles. springernature.com This strategy circumvents the need for specialized electrophilic reagents, which are often required for traditional enolate couplings, particularly for introducing heteroatoms. springernature.com This method typically involves preparing a silyl (B83357) enol ether derivative which then participates in reactions catalyzed by transition metals like iridium. springernature.com

The synthesis of the target molecule, this compound, would likely involve the α-functionalization of its non-brominated precursor. This would proceed by first forming the enolate of Ethyl 3-oxooct-6-enoate, followed by a reaction with an electrophilic bromine source (e.g., Br₂) in a two-step sequence to introduce the two bromine atoms at the α-position.

FactorInfluence on α-FunctionalizationExample
Base Controls enolate formation (kinetic vs. thermodynamic)LDA for kinetic control; NaOEt for thermodynamic control
Solvent Can influence enolate aggregation and reactivityPolar aprotic solvents (e.g., THF) are common
Electrophile Determines the nature of the introduced groupAlkyl halides for alkylation; Br₂ for bromination
Catalyst Enables enantioselective reactions or umpolung strategiesChiral phase-transfer catalysts; Iridium catalysts

Spectroscopic and Analytical Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Stereochemical Assignment

No NMR data, including 1H NMR, 13C NMR, or advanced 2D NMR (e.g., COSY, HSQC, HMBC) experiments, for Ethyl 2,2-dibromo-3-oxooct-6-enoate has been reported in the searched scientific literature. Such data would be essential for confirming the molecular structure and assigning the stereochemistry of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS analysis is crucial for determining the precise molecular formula of a compound by providing a highly accurate mass measurement.

Infrared Spectroscopy (IR) for Functional Group Identification and Vibrational Analysis

No Infrared (IR) spectroscopy data for this compound is available. An IR spectrum would be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl, the ketone carbonyl, and the carbon-carbon double bond, through their vibrational frequencies.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination of Derivatives

There are no published X-ray crystallography studies for this compound or its derivatives. This technique is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and for establishing the absolute configuration of chiral molecules.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in understanding the electronic structure of Ethyl 2,2-dibromo-3-oxooct-6-enoate. These calculations could provide insights into:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO would likely be located on the carbon-carbon double bond of the octenoate chain or the oxygen atoms of the carbonyl and ester groups, indicating susceptibility to electrophilic attack. The LUMO would be expected to be centered on the carbonyl carbon and the carbon bearing the two bromine atoms, suggesting these are the primary sites for nucleophilic attack.

Electrostatic Potential (ESP) Mapping: An ESP map would visually represent the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The oxygen atoms of the carbonyl and ester groups would exhibit negative potential, while the carbonyl carbon and the hydrogen atoms would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis could quantify the delocalization of electron density and the nature of bonding within the molecule. This would be particularly useful for understanding the interactions between the bromine atoms, the carbonyl group, and the ester functionality.

A hypothetical data table summarizing the expected outcomes of such calculations is presented below.

Computational ParameterPredicted Outcome for this compound
HOMO EnergyRelatively high, indicating susceptibility to oxidation and electrophilic attack.
LUMO EnergyRelatively low, indicating susceptibility to reduction and nucleophilic attack.
HOMO-LUMO GapA moderate gap would suggest a balance between stability and reactivity.
Dipole MomentA significant dipole moment would be expected due to the presence of electronegative oxygen and bromine atoms.
Atomic ChargesThe carbonyl carbon and the C2 carbon (bonded to bromines) would carry partial positive charges, while the oxygen and bromine atoms would have partial negative charges.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. Due to the presence of several single bonds, the molecule can adopt various conformations. MD simulations would track the atomic movements over time, providing information on:

Stable Conformers: Identification of the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Intermolecular Interactions: In a simulated condensed phase, MD could reveal how molecules of this compound interact with each other or with solvent molecules through van der Waals forces and dipole-dipole interactions.

Transition State Modeling and Reaction Pathway Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve:

Modeling Reaction Intermediates: For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the structure and stability of the tetrahedral intermediate could be calculated.

Locating Transition States: By identifying the transition state structures for various potential reactions, the activation energies can be calculated. This allows for the prediction of the most likely reaction pathways. For example, the transition state for the Favorskii rearrangement, a common reaction for α-halo ketones, could be modeled.

Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed, providing a detailed understanding of the reaction mechanism and kinetics.

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies for Ethyl 2,2-dibromo-3-oxooct-6-enoate

The synthesis of α,α-dihalo-β-ketoesters, the chemical class to which this compound belongs, has traditionally relied on methods that can be improved in terms of efficiency and sustainability. Future research will likely focus on developing greener synthetic routes to this target molecule.

Current synthetic approaches for similar α,α-dibromoketones often involve the direct bromination of a β-ketoester precursor. researchgate.net While effective, this can generate significant waste and utilize hazardous brominating agents. A key area of future research will be the development of catalytic and more environmentally benign bromination methods. This could involve the use of recyclable catalysts or electro-chemical approaches to minimize waste and improve atom economy. organic-chemistry.org

Moreover, the synthesis of the β-ketoester precursor itself offers opportunities for innovation. Traditional methods like the Claisen condensation have been refined, but newer methods utilizing catalytic C-acylation of enol silyl (B83357) ethers or the condensation of aldehydes with ethyl diazoacetate in the presence of novel catalysts could offer more direct and efficient pathways to the required oct-6-enoate backbone. organic-chemistry.orgresearchgate.net The development of one-pot procedures that combine the formation of the β-ketoester with subsequent dibromination would represent a significant step forward in synthetic efficiency.

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic DibrominationReduced waste, higher selectivity, use of safer brominating agents.Development of novel, recyclable catalysts (e.g., iron-based nanocomposites). organic-chemistry.org
Electrochemical SynthesisAvoids stoichiometric chemical oxidants, precise control over reaction.Optimization of electrode materials and reaction conditions for α,α-dibromination.
One-Pot SynthesisIncreased efficiency, reduced purification steps, lower solvent usage.Combining β-ketoester synthesis with in-situ dibromination.
Bio-catalytic ApproachesHigh selectivity, mild reaction conditions, environmentally friendly.Engineering enzymes for the selective synthesis of the precursor or direct functionalization. mdpi.com

Discovery of Novel Reactivity Modes and Synthetic Transformations

The rich array of functional groups within this compound provides a fertile ground for the discovery of novel reactivity. The gem-dibromo-β-ketoester core is a versatile synthon for a variety of transformations. researchgate.net

One promising avenue of research is the exploration of intramolecular reactions. The presence of the terminal double bond in the C8 chain offers the potential for novel cyclization reactions. For instance, radical-initiated cyclizations could lead to the formation of complex carbocyclic or heterocyclic ring systems that would be challenging to synthesize through other means. Furthermore, the gem-dibromo group can be converted into other functionalities, such as a thioketal, which could then participate in unique cycloaddition reactions with the terminal alkene.

The Favorskii rearrangement of α,α-dihaloketones is a classic transformation that could be applied to this compound to generate highly functionalized carboxylic acid derivatives. researchgate.net Investigating the stereochemical outcome of such rearrangements, particularly in the context of the chiral center that could be generated, would be a valuable research direction.

Furthermore, the gem-dibromo group can serve as a linchpin for the introduction of other functionalities through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This could allow for the synthesis of a diverse library of derivatives with tailored properties. The development of stereoselective reductions of the ketone functionality, potentially using biocatalytic methods, would provide access to chiral building blocks with multiple stereocenters. mdpi.com

Exploration of New Applications in Catalysis and Advanced Materials Science

The unique structural features of this compound make it an intriguing candidate for applications in catalysis and materials science.

In the realm of catalysis, the dibromo functionality could serve as a precursor to organometallic species. For example, oxidative addition of the C-Br bonds to a low-valent metal center could generate a reactive intermediate capable of catalyzing a variety of organic transformations. The presence of the ester and ketone functionalities could also allow for the development of novel bifunctional catalysts where the organic framework and the metal center work in concert.

In materials science, the polyfunctionality of this compound makes it a highly attractive monomer for the synthesis of advanced polymers. The terminal alkene can participate in polymerization reactions, while the ester and ketone groups can be used for post-polymerization modification. nih.gov For instance, the ester group could be hydrolyzed to a carboxylic acid, which could then be used to cross-link the polymer chains or to attach bioactive molecules. mdpi.com

The development of polymers derived from this monomer could lead to materials with tailored properties, such as specific thermal or mechanical characteristics, or with applications in drug delivery, where the ester linkages could be designed to be biodegradable. researchgate.netresearchgate.net The bromine atoms could also impart flame-retardant properties to the resulting polymer or serve as sites for further functionalization to create materials with unique surface properties. The ability to create functionalized polymers with hydrolytically stable ester groups is an area of active research. nih.gov

Table 2: Potential Applications of this compound Derivatives

FieldPotential ApplicationRationale
CatalysisPrecursor to organometallic catalystsDibromo group allows for oxidative addition to metal centers.
Materials ScienceMonomer for functional polymersTerminal alkene for polymerization; ester and ketone for cross-linking or functionalization. nih.govmdpi.com
BiomedicalDrug delivery systemsBiodegradable ester linkages for controlled release. researchgate.netresearchgate.net
Advanced MaterialsFlame-retardant polymersIncorporation of bromine atoms into the polymer backbone.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,2-dibromo-3-oxooct-6-enoate, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Key Steps :
    • Aldol Condensation : Start with ethyl acetoacetate and an α,β-unsaturated aldehyde. Bromination at the α-position can be achieved using N-bromosuccinimide (NBS) under radical initiation.
    • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
    • Temperature Control : Maintain low temperatures (−10°C to 0°C) during bromination to avoid overhalogenation.
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization for high-purity isolation.
  • Challenges : Competing side reactions (e.g., diastereomer formation) require careful monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • 1H/13C NMR : Identify α-dibromo protons (δ 4.5–5.5 ppm) and ketone carbonyl (δ 200–210 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 365–370 (exact mass depends on isotopic Br pattern).
  • IR Spectroscopy : Detect C=O stretch (~1740 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aliphatic chain.

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer :

  • Degradation Pathways : Hydrolysis of ester/ketone groups, Br– elimination under heat/light.
  • Stability Tests :
    • Thermogravimetric Analysis (TGA) : Decomposition onset ~150°C.
    • Accelerated Aging : Store at 40°C/75% RH; monitor via HPLC for 30 days.
    • Light Sensitivity : Use amber vials to prevent photolytic debromination.
  • Recommendation : Store at −20°C under inert gas (N2/Ar) for long-term stability.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Methodological Answer :

  • Crystal Growth : Slow evaporation from EtOAc/hexane at 4°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement (SHELXL) :
    • Assign anisotropic displacement parameters for Br atoms.
    • Validate using R1/wR2 residuals (<5%).
  • Challenges : Disorder in the oct-6-ene chain may require constraints.

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Methodological Answer :

  • Radical Pathway : NBS generates Br• radicals, favoring allylic/α-to-ketone positions due to hyperconjugative stabilization.
  • DFT Calculations : Compare activation energies for possible intermediates.
  • Kinetic Profiling : Use in-situ IR to track Br2 consumption rates.

Reference : Mechanistic studies on analogous halogenation reactions .

Q. How can computational docking studies predict the biological activity of this compound?

Methodological Answer :

  • Target Selection : Enzymes with α,β-unsaturated ketone-binding pockets (e.g., kinases).
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare with experimental IC50 values from enzyme inhibition assays.

Reference : Docking protocols for brominated small molecules .

Q. What statistical methods are appropriate for analyzing contradictory data in synthetic yield optimization?

Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, catalyst loading).
  • ANOVA : Identify significant factors (p < 0.05).
  • Multivariate Regression : Model yield as a function of reaction parameters.

Q. How can reaction pathways be modified to enhance diastereoselectivity in this compound derivatives?

Methodological Answer :

  • Chiral Auxiliaries : Use Evans oxazolidinones to direct bromination.
  • Lewis Acid Catalysts : SnCl4 or Ti(OiPr)4 to stabilize transition states.
  • Analysis : Chiral HPLC or Mosher ester derivatization.

Q. What strategies mitigate signal overlap in NMR analysis of this compound?

Methodological Answer :

  • High-Field NMR (≥500 MHz) : Improve resolution.
  • Selective Decoupling : Suppress coupling from adjacent protons.
  • 13C DEPT-135 : Differentiate CH2 and CH3 groups in the aliphatic chain.

Q. How do crystallographic data resolve discrepancies between predicted and observed molecular geometries?

Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–Br···H contacts).
  • Torsion Angle Libraries : Compare with Cambridge Structural Database (CSD) entries.
  • Electron Density Maps : Identify disorder or thermal motion artifacts.

Reference : Crystallographic validation techniques .

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